methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halide.
Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the piperidin-4-yl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiazolidines: Resulting from reduction reactions.
Substituted Thiazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate is unique due to its specific structural features, such as the presence of the piperidin-4-yl group. Similar compounds include:
Thiazole derivatives: These compounds share the thiazole ring but may have different substituents.
Piperidine derivatives: These compounds contain the piperidine ring but lack the thiazole moiety.
Ester derivatives: These compounds have ester groups but differ in their core structures.
In comparison, this compound stands out due to its combination of the thiazole ring and the piperidin-4-yl group, which contributes to its unique chemical and biological properties.
Properties
CAS No. |
1545702-42-8 |
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Molecular Formula |
C11H16N2O2S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
methyl 5-methyl-2-piperidin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2S/c1-7-9(11(14)15-2)13-10(16-7)8-3-5-12-6-4-8/h8,12H,3-6H2,1-2H3 |
InChI Key |
OCHNFHITRXGOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2CCNCC2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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